Squamone

Description

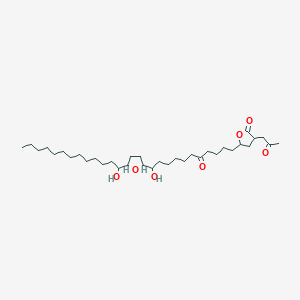

Structure

2D Structure

Properties

CAS No. |

126655-24-1 |

|---|---|

Molecular Formula |

C35H62O7 |

Molecular Weight |

594.9 g/mol |

IUPAC Name |

5-[11-hydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]-5-oxoundecyl]-3-(2-oxopropyl)oxolan-2-one |

InChI |

InChI=1S/C35H62O7/c1-3-4-5-6-7-8-9-10-11-14-21-31(38)33-23-24-34(42-33)32(39)22-15-12-13-18-29(37)19-16-17-20-30-26-28(25-27(2)36)35(40)41-30/h28,30-34,38-39H,3-26H2,1-2H3 |

InChI Key |

PAFMHAFYJMTISR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCC(=O)CCCCC2CC(C(=O)O2)CC(=O)C)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCC(=O)CCCCC2CC(C(=O)O2)CC(=O)C)O)O |

melting_point |

89°C |

Other CAS No. |

126655-24-1 |

physical_description |

Solid |

Synonyms |

squamone |

Origin of Product |

United States |

Isolation and Purification Methodologies for Squamone

Extraction Techniques from Plant Matrices

Extraction is the initial step to obtain crude extracts containing squamone from different parts of the Annona plant, such as the bark or seeds nih.govijsrtjournal.comgoogle.com. The choice of extraction method and solvent is crucial and depends on the nature of the plant material and the target compound's properties nih.gov.

Solvent-Based Extraction Approaches

Solvent extraction is a widely used traditional method for isolating natural products from plants nih.govmdpi.comunirioja.es. This technique relies on the principle of dissolving the target compounds in a suitable solvent based on their polarity nih.govresearchgate.net. Successive solvent extraction using solvents of increasing polarity is a common approach to fractionate the plant material and enrich the extract with compounds like acetogenins (B1209576) silae.itpsu.edu.

For Annona squamosa, various solvents have been employed for extraction, including petroleum ether, benzene, chloroform, acetone, methanol (B129727), and water silae.it. Studies have shown that different solvents can yield extracts with varying compositions and bioactivities silae.it. For instance, successive solvent extraction of Annona squamosa leaves using petroleum ether, chloroform, acetone, methanol, and water has been reported, with varying yields for each solvent silae.it.

Another example of solvent extraction involves the use of 95% ethanol (B145695) for extracting compounds from the bark of Annona squamosa ecomole.com. Solvent extraction of seeds of Annona squamosa using organic solvents has also been reported to yield insecticidal compounds, including acetogenins like squamocin (B1681989) and its analogues google.com.

The efficiency of solvent extraction can be influenced by factors such as the particle size of the plant material, the solvent-to-sample ratio, contact time, and temperature nih.govunirioja.es. Soxhlet extraction, a continuous reflux extraction method, offers higher efficiency and uses less solvent compared to simple reflux extraction mdpi.com.

Advanced Extraction Technologies for Bioactive Compounds

In addition to traditional solvent extraction, advanced extraction technologies are also employed to obtain bioactive compounds from plant matrices mdpi.comunirioja.es. These methods often offer advantages such as higher efficiency, shorter extraction times, and reduced solvent consumption.

Supercritical Fluid Extraction (SFE), typically using supercritical carbon dioxide (SC-CO2), is considered a "green extraction technology" due to its non-toxicity and efficiency nih.gov. SFE can be used to extract squalene (B77637) from plant oils, and its efficiency can be improved by using a co-solvent like ethanol nih.gov. While SFE is suitable for extracting squalene from oil, it may not be economically effective for direct extraction from seeds nih.gov.

Ultrasound-Assisted Extraction (UAE) is another modern technique that utilizes ultrasound cavitation to enhance the release of compounds from the plant matrix mdpi.comunirioja.esresearchgate.net. UAE is known for its mild extraction conditions and has been applied to extract various bioactive compounds, including polyphenols, carotenoids, and flavonoids unirioja.es. However, a limitation of UAE is the potential degradation of heat-sensitive compounds due to the heat generated during the process unirioja.es.

Pressurized Liquid Extraction (PLE) is also categorized as a modern extraction method mdpi.com. These advanced techniques aim to improve the yield and quality of extracts containing bioactive compounds.

Chromatographic Separation and Purification of this compound

Chromatography is a fundamental technique used for the separation and purification of compounds from complex mixtures, such as plant extracts nih.govresearchgate.nethilarispublisher.com. It involves the distribution of components between a stationary phase and a mobile phase nih.gov.

Preparative Column Chromatography Strategies

Column chromatography is a common method for purifying larger amounts of compounds (typically gram to kilogram scale) and is widely used in natural product isolation nih.govresearchgate.netrjpponline.orgsorbtech.comed.gov. In column chromatography, the stationary phase is packed into a column, and the mobile phase carries the sample through the column nih.govresearchgate.net. Separation is achieved based on the differential interaction of the compounds with the stationary and mobile phases nih.gov.

Silica (B1680970) gel is a common stationary phase used in preparative column chromatography for separating natural products psu.edusorbtech.com. The choice of mobile phase, often a mixture of solvents, is crucial for effective separation and is typically selected based on the polarity of the compounds being separated rjpponline.org. Gradient elution, where the mobile phase composition is changed over time, is often employed to improve separation efficiency ed.gov.

For the purification of compounds from Annona extracts, column chromatography on silica gel has been used psu.edu. Elution can be performed using solvent systems of increasing polarity, such as mixtures of petroleum ether, acetone, and methanol rjpponline.org. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to monitor the separation and identify fractions containing the target compound researchgate.net.

Preparative column chromatography allows for the purification of compounds to a high degree of purity, which is essential for further characterization and biological evaluation sorbtech.com.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for both analytical and preparative purposes hilarispublisher.comgentechscientific.comlibretexts.org. HPLC offers higher resolution and efficiency compared to traditional column chromatography thermofisher.com. In HPLC, the mobile phase is pumped through a column packed with a stationary phase under high pressure hilarispublisher.com.

HPLC is widely used for the separation and purification of natural products, including acetogenins like this compound psu.edu. Preparative HPLC is particularly useful for isolating target compounds from complex mixtures and can achieve high purity levels psu.eduthermofisher.comlcms.cz.

Reversed-phase HPLC (RP-HPLC), which uses a hydrophobic stationary phase, is often employed for the purification of natural products, including those with varying polarities lcms.czox.ac.uk. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol ox.ac.uknih.gov.

HPLC analysis is also used to determine the purity of isolated compounds researchgate.net. The separation achieved in analytical HPLC can often be scaled up to preparative HPLC for isolating larger quantities of the purified compound lcms.czthermofisher.com.

Other Chromatographic Methodologies

Besides column chromatography and HPLC, other chromatographic techniques can be employed in the isolation and purification of natural products.

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used for monitoring the progress of column chromatography and checking the purity of fractions nih.govresearchgate.net. TLC is a solid-liquid chromatography method where the stationary phase is a thin layer of adsorbent material on a plate nih.govexcedr.com.

Countercurrent Chromatography (CCC), also known as High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid chromatography technique that does not use a solid support matrix psu.edunih.gov. This can reduce sample loss due to irreversible adsorption to the stationary phase psu.eduresearchgate.net. CCC has been successfully used for isolating acetogenins and can separate positional isomers, epimers, and homologous compounds psu.edu.

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size wikipedia.orgcytivalifesciences.com. This technique is typically used for separating large molecules like proteins, but variations can be applied to other compounds based on their size and shape wikipedia.org. Preparative SEC can be used to isolate one or more components of a sample based on size cytivalifesciences.com.

Other chromatographic methods mentioned in the context of natural product separation include gas chromatography (GC), ion exchange chromatography (IEC), affinity chromatography, and paper chromatography nih.govnih.govhilarispublisher.comgentechscientific.comexcedr.comresearchgate.net. The choice of chromatographic technique depends on the properties of the target compound and the complexity of the mixture.

Here is a table summarizing some of the extraction and purification techniques used in natural product chemistry, relevant to the isolation of compounds like this compound:

| Technique | Principle of Separation | Application in this compound Isolation/Purification | Notes |

| Solvent Extraction | Differential solubility in various solvents | Initial extraction of crude compounds from plant material | Choice of solvent depends on compound polarity; successive extraction used. google.comnih.govunirioja.essilae.it |

| Supercritical Fluid Extraction | Solubility in a supercritical fluid (e.g., SC-CO2) | Potential for extracting non-polar compounds; can be used with co-solvents. nih.gov | "Green" technology; efficiency can be improved with co-solvents. nih.gov |

| Ultrasound-Assisted Extraction | Enhanced release of compounds by ultrasound cavitation | Used for extracting bioactive compounds; mild conditions. mdpi.comunirioja.esresearchgate.net | Potential for degradation of sensitive compounds. unirioja.es |

| Pressurized Liquid Extraction | Extraction under high pressure and elevated temperature | Modern extraction method. mdpi.com | |

| Column Chromatography (Silica Gel) | Differential adsorption and partitioning on a stationary phase | Purification of crude extracts and fractions. psu.eduresearchgate.netrjpponline.orgsorbtech.comed.gov | Common stationary phase is silica gel; gradient elution often used. rjpponline.orged.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases under high pressure | Analytical and preparative purification; high resolution. psu.eduhilarispublisher.comgentechscientific.comlibretexts.orgthermofisher.comlcms.czox.ac.ukresearchgate.net | Used for isolating pure compounds; RP-HPLC is common for natural products. lcms.czox.ac.uk |

| Thin-Layer Chromatography (TLC) | Differential migration on a thin layer of stationary phase | Monitoring column chromatography fractions; checking purity. nih.govresearchgate.net | Simple and rapid analytical technique. nih.govresearchgate.net |

| Countercurrent Chromatography (CCC/HSCCC) | Differential partitioning between two immiscible liquid phases | Separation of acetogenins; reduces irreversible adsorption. psu.edunih.gov | Liquid-liquid chromatography; useful for separating isomers. psu.edu |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | Can be used for separating molecules based on size. wikipedia.orgcytivalifesciences.com | Typically for larger molecules, but preparative SEC exists. wikipedia.orgcytivalifesciences.com |

Analytical Techniques for this compound Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of this compound and its derivatives researchgate.netresearchgate.netlipidmaps.org. Both proton (¹H) and carbon-13 (¹³C) NMR experiments are crucial for assigning signals to specific nuclei within the molecule and establishing connectivity.

Analysis of the ¹H NMR spectrum provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in building the carbon skeleton and identifying adjacent protons researchgate.net. For instance, specific multiplets in the ¹H NMR spectrum can indicate methylene (B1212753) protons adjacent to a keto group researchgate.net.

¹³C NMR spectroscopy provides insights into the carbon framework, revealing the presence of different types of carbon atoms, such as carbonyl carbons, hydroxyl-bearing carbons, and those within the tetrahydrofuran (B95107) ring and alkyl chains researchgate.net. Characteristic ¹³C NMR resonances have been reported for specific carbons in this compound, such as those corresponding to carbonyl groups and carbons involved in hydroxyl or ether linkages researchgate.net.

Two-dimensional NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), are employed to establish proton-proton connectivities, linking signals of coupled protons researchgate.net. This helps in tracing the contiguous network of protons throughout the molecule.

NMR data for this compound and its derivatives, such as this compound diacetate and tetrahydrothis compound, have been utilized to confirm structural assignments and study modifications to the parent compound researchgate.netresearchgate.net.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and providing information about its fragmentation pattern, which aids in structural confirmation and the localization of functional groups ijprajournal.comlipidmaps.orgnih.gov.

Electron ionization mass spectrometry (EIMS) of this compound has shown characteristic fragment ions. For example, the EIMS of this compound is dominated by the acetyl ion at m/z 43, which is attributed to the cleavage of a specific bond within the molecule researchgate.net. Chemical ionization mass spectrometry (CIMS) and EIMS fragments of this compound and its derivatives have been analyzed to determine the positions of the tetrahydrofuran ring and keto group along the hydrocarbon chain researchgate.net.

High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are critical for confirming the elemental composition of this compound researchgate.net. Predicted collision cross-section values for various this compound adducts have also been determined using mass spectrometry data uni.lu.

MS techniques, including tandem mass spectrometry (MS/MS), are widely used in the analysis of lipids and related compounds like this compound, allowing for detailed structural analysis through fragmentation analysis nih.govnih.govthermofisher.com.

Complementary Spectroscopic and Spectrometric Methods

In addition to NMR and MS, other spectroscopic and spectrometric methods contribute to the comprehensive identification and characterization of this compound ijprajournal.comlipidmaps.orgnih.gov.

Infrared (IR) spectroscopy can provide information about the functional groups present in this compound, such as hydroxyl and carbonyl groups, based on characteristic absorption bands acs.org.

Ultraviolet (UV) spectroscopy can be used to detect chromophores within the molecule, although acetogenins like this compound may have limited UV activity unless conjugated systems are present acs.org.

Structural Characterization and Stereochemical Elucidation of Squamone

Determination of Planar Chemical Structure

The planar chemical structure of Squamone, which describes the connectivity of its atoms, was primarily established through comprehensive spectral analyses researchgate.net. The molecular formula of this compound has been determined to be C35H62O7 uni.lunih.gov. Mass spectrometry, including Electron Ionization Mass Spectrometry (EIMS), provided critical data regarding the compound's molecular weight and fragmentation patterns, offering insights into the arrangement of different parts of the molecule researchgate.net. For example, the EIMS spectrum of this compound showed a prominent ion corresponding to an acetyl group, indicating a bond cleavage occurring between carbons C-33 and C-34 researchgate.net.

NMR spectroscopy, encompassing both proton (1H NMR) and carbon (13C NMR) NMR, is fundamental in assigning specific atoms and functional groups to their positions within the molecular framework researchgate.netnih.govresearchgate.net. Two-dimensional NMR experiments, such as 1H-1H COSY (Correlation Spectroscopy), were employed to identify coupled protons, thereby confirming the connectivity between adjacent carbon atoms and supporting the proposed planar structure nih.gov.

Elucidation of Relative Stereochemistry

The relative stereochemistry of this compound, particularly concerning the configuration of the tetrahydrofuran (B95107) ring and the hydroxyl groups located near it, has been elucidated through the interpretation of spectroscopic data and, by extension, through principles of conformational analysis researchgate.netnih.govresearchgate.net.

NMR spectroscopy is a powerful tool for determining the relative spatial arrangement of atoms. In the case of this compound, analysis of the 13C NMR chemical shifts of carbons C-15 and C-20 provided key information about the relative orientation of the hydroxyl groups attached to these carbons researchgate.net. The observed chemical shifts at δ 73.92 for C-15 and δ 74.04 for C-20 were indicative of a threo relationship between the hydroxyl groups at C-15 and C-16, and similarly, a threo relationship between those at C-19 and C-20 researchgate.net. These assignments were made by comparing the 13C NMR data to those of model monotetrahydrofuran compounds with established threo and erythro configurations of vicinal hydroxyl groups researchgate.net.

Further stereochemical information was obtained from 1H NMR chemical shifts and coupling constants researchgate.netnih.gov. For instance, the 1H NMR chemical shifts of protons H-16 and H-19 at δ 3.975 in this compound diacetate suggested a trans relationship between these protons researchgate.net. This trans configuration for H-16/H-19 is consistent with findings for other acetogenins (B1209576), such as bullatacin (B1665286), and is based on established methodologies researchgate.net. Based on these spectroscopic analyses, the relative configuration around the C-15 to C-20 portion of this compound was determined to be threo, trans, threo researchgate.net.

Nuclear Overhauser Effect (NOE) experiments, which measure the through-space interactions between nuclei, can also be utilized to confirm relative stereochemical assignments by indicating the spatial proximity of different protons nih.gov.

Conformational analysis, the study of how molecules can twist and bend in three dimensions and the associated energy changes, can provide valuable insights that complement spectroscopic data in determining stereochemistry researchgate.netlumenlearning.comfiveable.me. While specific detailed conformational analyses of this compound were not explicitly provided in the search results, studies on related Annonaceous acetogenins and synthesized model compounds have been used to interpret the spectroscopic data of this compound and infer its likely preferred conformations and relative stereochemistry researchgate.netresearchgate.net. Research involving model lactones that mimic the rearranged portion of acetogenins has been helpful in determining the relative stereochemistry at positions like C-2 and C-4 researchgate.net. Comparing the spectroscopic data of this compound and its derivatives with these model systems and other known acetogenins aids in deducing its probable three-dimensional structure and relative configuration researchgate.netresearchgate.net.

Unresolved Aspects in Absolute Stereochemistry of this compound

Despite the progress in determining the planar structure and certain aspects of the relative stereochemistry, the absolute stereochemistry of this compound, which describes the precise spatial arrangement of all chiral centers, was reported as not fully defined in initial studies researchgate.net. Specifically, the stereochemistry at the chiral centers C-2 and C-4 remained unresolved researchgate.net. Circular dichroism (CD) spectroscopy, a technique that can sometimes be used to determine absolute configuration, did not show significant absorption for this compound, which further contributed to the challenge of assigning its absolute stereochemistry researchgate.net.

Achieving a complete assignment of absolute stereochemistry often requires techniques such as the modified Mosher method, X-ray crystallography (when suitable crystals are available), or correlating optical rotation data with compounds of known absolute configuration core.ac.ukwikipedia.orgscielo.brlibretexts.orgusm.edu. The absence of significant CD signals and the explicitly stated unresolved stereocenters at C-2 and C-4 indicate that a full absolute stereochemical assignment for all chiral centers in this compound was not achieved in the initial investigations researchgate.net.

Structural Comparisons with Related Annonaceous Acetogenins

This compound shares common structural motifs with other Annonaceous acetogenins, particularly those isolated from the same plant source, Annona squamosa hmdb.caresearchgate.netuni.lumdpi.com. It is characterized as a keto-monotetrahydrofuran acetogenin (B2873293) with a ketolactone at one end, a structural feature also observed in bullatacinone (B1200556) nih.govresearchgate.net. This compound was isolated from the bark of Annona squamosa alongside bullatacin and bullatacinone nih.govresearchgate.netrjpponline.org.

Annonaceous acetogenins typically feature a long hydrocarbon chain derived from fatty acids (C32 or C34), a terminal methyl-substituted α,β-unsaturated γ-lactone ring, and one to three tetrahydrofuran or tetrahydropyran (B127337) rings positioned along the chain, often accompanied by hydroxyl groups hmdb.cawikipedia.orgcore.ac.uknih.gov. This compound conforms to this general structural blueprint, possessing a single THF ring and a ketolactone moiety nih.govresearchgate.net. The presence of a ketone group distinguishes this compound from some other acetogenins that may only contain hydroxyl functionalities along the chain hmdb.cawikipedia.org.

Structural comparisons with compounds like bullatacin have been instrumental in supporting the relative stereochemical assignments made for this compound researchgate.net. While bullatacin contains adjacent bis-tetrahydrofuran rings google.com, this compound is characterized by a single THF ring researchgate.net. The ketolactone terminus is a structural similarity that this compound shares with bullatacinone nih.govresearchgate.net.

Annonaceous acetogenins are often classified based on the type and arrangement of their central ring systems (e.g., linear, mono-THF, adjacent bis-THF, non-adjacent bis-THF) and the nature of the terminal lactone mdpi.com. This compound fits within the mono-THF category and possesses a ketolactone.

Other related acetogenins isolated from Annona squamosa include squamocin (B1681989) (also known as annonin (B15174789) I), which is also a mono-THF acetogenin but features a hydroxylated lactone rather than a ketolactone google.comnih.gov. Comparing the spectral data of this compound with these structurally related compounds is crucial for accurate structural identification and for confirming stereochemical assignments researchgate.netresearchgate.net.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Enzymology of Annonaceous Acetogenins, with Specific Relevance to Squamone

Overview of Annonaceous Acetogenin (B2873293) Biosynthesis

Annonaceous acetogenins (B1209576) are derived from long-chain fatty acids, typically C32 or C34, which are assembled via a polyketide synthase (PKS) system. rsc.orgmdpi.comnih.govnih.gov This process involves the iterative condensation of acetate (B1210297) or malonate units, similar to fatty acid synthesis but with variations that lead to the structural complexity of polyketides. rsc.orgresearchgate.net

Polyketide Pathway as a Biosynthetic Foundation

The polyketide pathway serves as the fundamental assembly line for the carbon backbone of Annonaceous acetogenins. rsc.orgnih.govresearchgate.net This pathway utilizes starter and extender units, such as acetyl-CoA and malonyl-CoA, which are processed by a suite of enzymes. rsc.org Unlike typical fatty acid synthesis which fully reduces β-keto intermediates, polyketide biosynthesis can involve incomplete reduction, leading to the incorporation of ketone or hydroxyl groups along the chain, which are crucial for the subsequent cyclization steps that form the characteristic THF or THP rings. rsc.org

Proposed Key Enzymatic Transformations and Intermediates

The biosynthesis of the cyclic ether rings (THF or THP) in Annonaceous acetogenins is hypothesized to occur through oxidative cyclizations of polyene or epoxide intermediates. mdpi.comsysrevpharm.org Studies suggest that a series of epoxidations of unsaturated precursors, followed by domino cyclization reactions, could lead to the formation of the THF and THP rings. mdpi.comsysrevpharm.org The isolation of acetogenins lacking THF rings but containing double bonds or epoxide groups, such as muridienins and coronin, supports the hypothesis that unsaturated or epoxidated fatty acid derivatives serve as key intermediates in the biogenesis of mono- and bis-THF acetogenins. thieme-connect.com The configuration of the double bonds in the precursor molecules is thought to influence the stereochemistry of the resulting THF rings and flanking hydroxyl groups. sysrevpharm.org

Identification and Characterization of Enzymes in Acetogenin Biosynthesis

While the polyketide nature of Annonaceous acetogenins is established, detailed enzymatic studies specifically on the biosynthesis of these compounds in plants have been challenging. sysrevpharm.orgresearchgate.net

Investigations into Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are genomic regions that contain the genes encoding the enzymes required for the synthesis of secondary metabolites. nih.govsecondarymetabolites.org Investigations into the genomes of Annonaceae species are necessary to identify the specific BGCs responsible for acetogenin production. While BGCs for polyketides have been studied in various organisms, including bacteria and fungi, the identification and characterization of those in plants, particularly for complex structures like Annonaceous acetogenins, is an ongoing area of research. nih.govmdpi.commdpi.com The difficulty in growing Annonaceous plants rapidly in tissue culture has historically limited studies involving techniques like radiolabeling of precursors, which could help elucidate the biosynthetic pathway and the enzymes involved. sysrevpharm.org

Functional Characterization of Acetogenin Synthases

The enzymes involved in Annonaceous acetogenin biosynthesis are expected to include polyketide synthases (PKSs) for chain elongation, as well as enzymes responsible for modifications such as hydroxylation, oxidation, and the crucial cyclization steps that form the THF and THP rings. rsc.orgmdpi.comresearchgate.net Functional characterization of these enzymes, which would typically involve cloning, expression, and in vitro studies, is required to fully understand their roles in the pathway and their substrate specificities, particularly concerning the formation of specific acetogenins like Squamone. frontiersin.org

Biotechnological Strategies for Enhanced Acetogenin Production

Given the complex structures and often low natural abundance of Annonaceous acetogenins, biotechnological approaches offer potential avenues for enhanced production. This could involve metabolic engineering of the native plant producers or heterologous expression of the biosynthetic pathway in a more amenable host organism. mdpi.com Strategies might include optimizing the expression of key biosynthetic genes, enhancing the supply of precursor molecules, or diverting metabolic flux towards acetogenin biosynthesis. The identification and characterization of the full complement of genes and enzymes within the relevant BGCs are critical prerequisites for implementing such biotechnological strategies.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 130901 |

| Uvaricin | 64410 |

| Bullatacin (B1665286) | 64417 |

| Bullatacinone (B1200556) | 64418 |

| Annonacin (B1665508) | 64419 |

| Asimicin | 64424 |

| Muridienin 1 | 11916605 |

| Muridienin 2 | 11916606 |

| Muridienin 3 | 11916607 |

| Muridienin 4 | 11916608 |

| Muricadienin | 11916603 |

| Chatenaytrienin 1 | 11916609 |

| Chatenaytrienin 2 | 11916610 |

| Chatenaytrienin 3 | 11916611 |

| Coronin | 11916612 |

| Dieporeticenin | 64433 |

| Annonacin A | 64419 |

| cis-Solamin (B1254054) | 11916604 |

| Asiminocin | 64423 |

| Asimin | 64422 |

| Bullanin | 11916602 |

| Mucoxin | 11916601 |

| Squamostanal A | 11916600 |

| Diepomuricanin | 64432 |

| Gigantecin | 64420 |

| Rolliniastatin | 64421 |

| Annoreticulin-9-one | 11916613 |

| Annomonicin | 11916614 |

| cis-Sylvaticin | 11916615 |

| Solamin | 11916604 |

| Pyragonicin | 11916616 |

| Isoannonacin | 11916617 |

| Isoannonacin-10-one | 11916618 |

| Rollinone | 11916619 |

| Bullatacinone | 64418 |

| Squamocin (B1681989) | 441612 |

Cell and Tissue Culture Applications

Cell and tissue culture techniques have been explored as methods for the in vitro production of Annonaceous acetogenins. These methods can offer advantages such as controlled production environments, independence from geographical and seasonal variations, and the potential for scaling up production. Studies have investigated the induction and culture of callus from various Annona species for acetogenin production. researchgate.net For instance, callus cultures of Annona squamosa have been successfully induced from different explants, including petals, seed contents, and fruits. researchgate.net Research has shown that the type, concentration, and ratio of plant growth regulators, such as auxins and cytokinins, significantly influence callus growth and the yield of acetogenins like squamocin (a related Annonaceous acetogenin). researchgate.net In one study, the squamocin content in A. squamosa callus cultured on a specific medium was found to be nearly seven times higher than that in intact fruits. researchgate.net

However, challenges exist in the cell and tissue culture of Annonaceous plants for acetogenin production. One significant difficulty is that the produced acetogenins, when released into the culture medium, can inhibit the growth of the callus itself. sysrevpharm.org This toxicity necessitates careful optimization of culture conditions and potentially strategies to mitigate the inhibitory effects of the accumulating compounds. Despite these challenges, cell and tissue culture remains a relevant approach for studying acetogenin biosynthesis and potentially for developing commercially viable production methods.

Molecular Mechanisms of Action of Squamone and Annonaceous Acetogenins

Investigation of Cellular Targets and Pathways

The primary molecular target of Squamone and other Annonaceous acetogenins (B1209576) is the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. nih.gov By inhibiting this complex, acetogenins effectively block the process of oxidative phosphorylation, leading to a significant depletion of intracellular ATP (adenosine triphosphate) levels. nih.gov This energy deprivation is a key factor in their cytotoxic effects.

Selective Cytotoxic Effects in Cellular Models

Annonaceous acetogenins exhibit potent and selective cytotoxicity against a wide range of human cancer cell lines, including those that have developed multidrug resistance (MDR). nih.gov This selectivity is attributed to the higher energy demand of cancer cells compared to normal cells. Cancer cells often have elevated levels of NADH oxidase and a greater reliance on ATP to fuel their rapid proliferation and to power efflux pumps like P-glycoprotein (P-gp), which contributes to drug resistance. By inhibiting ATP production, acetogenins can circumvent this resistance mechanism, making MDR cells more susceptible to their effects.

Studies have demonstrated that these compounds are significantly more potent than conventional chemotherapeutic agents like adriamycin. nih.gov For instance, some acetogenins have shown potencies up to 250 times that of adriamycin against adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cells. nih.gov

| Cell Line | Type of Cancer | Compound Class | Observed Effect | Reference |

| MCF-7/Adr | Adriamycin-resistant Breast Adenocarcinoma | Annonaceous Acetogenin (B2873293) | Potent growth inhibition | nih.gov |

| PC-3 | Human Prostate Cancer | Annonaceous Acetogenin | Potent anti-proliferative activity | nih.gov |

| HT-29 | Colon Cancer | Annona muricata leaf extract | Cellular inhibition | oatext.com |

| HepS, S180 | Xenograft models | Annonaceous Acetogenin | Antitumor activity | nih.gov |

Modulatory Effects on Cellular Processes

The primary action of inhibiting mitochondrial complex I triggers several downstream cellular events. The depletion of ATP is a major stress signal that can induce programmed cell death, or apoptosis. nih.gov Acetogenins have been shown to be strong inducers of apoptosis. nih.gov This process is closely related to tumor metabolism and cell death pathways. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of Annonaceous acetogenins is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) analysis helps to identify the specific molecular features responsible for their potent cytotoxicity. nih.gov

Identification of Key Structural Determinants for Biological Activity

Several key structural features are crucial for the high potency of Annonaceous acetogenins:

The Tetrahydrofuran (B95107) (THF) Ring System: The presence, number (mono, adjacent bis-, non-adjacent bis-), and stereochemistry of the THF rings are critical determinants of activity. nih.govresearchgate.net Generally, compounds with adjacent bis-THF rings are among the most potent.

The α,β-unsaturated γ-lactone: This terminal part of the molecule is essential for biological activity. nih.govresearchgate.net

Hydroxyl Groups: The number and position of hydroxyl groups, particularly those flanking the THF ring system, influence the compound's potency. nih.gov

The Aliphatic Chain: The length of the long hydrocarbon chain that connects the THF core to the lactone ring plays a role in optimizing activity. A specific spacing between these two core components is often required for maximal effect. researchgate.net

| Structural Feature | Importance for Activity | Notes | Reference |

| THF Ring System | Critical | Adjacent bis-THF rings often confer the highest potency. Stereochemistry is also a key factor. | nih.gov |

| α,β-unsaturated γ-lactone | Essential | This moiety is a requisite for cytotoxicity. | nih.govresearchgate.net |

| Flanking Hydroxyl Groups | Important | The presence and stereochemistry of hydroxyls near the THF rings modulate activity. | nih.gov |

| Aliphatic Chain Length | Modulatory | The specific length separating the THF core and the lactone ring can optimize potency. | researchgate.net |

Correlative Analysis of Chemical Modifications and Efficacy

SAR studies have shown that modifications to the core structure of acetogenins can significantly alter their efficacy. For example, the stereochemistry within the bis-adjacent THF ring system has been identified as a major factor in potency against MDR cancer cells. researchgate.net Similarly, the spacing between the THF ring system and the γ-lactone is optimal at a certain number of carbon atoms; deviations from this length can lead to a significant decrease in activity. researchgate.net The synthesis of various analogues with modifications to the THF moiety, the hydrocarbon chain, or the lactone has confirmed the importance of these regions and guided the design of new, potentially more effective, cytotoxic agents.

Computational Approaches in Mechanism of Action Studies

In silico methods, such as molecular docking and molecular dynamics simulations, have become valuable tools for investigating the molecular mechanisms of Annonaceous acetogenins. biomedpharmajournal.orgtandfonline.comresearchgate.net These computational approaches allow researchers to predict and analyze the interactions between acetogenins and their protein targets at an atomic level. biomedpharmajournal.orgnih.gov

Molecular docking studies have been used to explore the binding of acetogenins to various key proteins involved in cancer progression. For example, simulations have shown that acetogenins like annomuricin A and annohexocin (B14071144) exhibit strong binding interactions with anti-apoptotic proteins of the Bcl-2 family, particularly Bcl-Xl. nih.gov This suggests that besides inhibiting complex I, acetogenins may also directly promote apoptosis by inhibiting proteins that protect cancer cells from cell death. nih.gov

Other computational studies have investigated the interactions of acetogenins with targets such as:

Hypoxia-Inducible Factor 1 Alpha (HIF-1α): A key protein in tumor survival, making it a potential therapeutic target. biomedpharmajournal.org

DNA methyltransferases (DNMTs): Enzymes involved in epigenetic regulation that is often dysregulated in cancer. In silico studies suggest annonacin (B1665508) has the potential to inhibit the DNMT1 protein. tandfonline.com

Checkpoint Kinase 2 (CHK2): A protein in the DNA damage response pathway. Docking studies have evaluated the binding of various acetogenins to this kinase. researchgate.net

These computational analyses provide valuable insights into potential mechanisms of action, help rationalize SAR data, and guide the design of novel analogues with improved therapeutic profiles. biomedpharmajournal.orgtandfonline.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein at the atomic level. These in silico methods are crucial in drug discovery for identifying potential therapeutic candidates and elucidating their mechanisms of action. In the context of Annonaceous acetogenins, these studies have provided significant insights into their anticancer properties by identifying their molecular targets and characterizing the interactions that drive their biological activity.

While specific molecular docking studies exclusively on this compound are not extensively available in the reviewed literature, research on closely related Annonaceous acetogenins, such as squamocin (B1681989), provides valuable information. These studies help to understand how compounds with similar structural features, like this compound, might interact with key proteins involved in cancer progression.

One such study focused on the interaction of squamocin with the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), which is often overexpressed in cancer cells, contributing to chemoresistance. emanresearch.org Using Autodock Vina for molecular docking, the study revealed that squamocin exhibited a strong binding affinity for Bcl-xL, with a binding energy of -11.9 kcal/mol. This was notably stronger than the known Bcl-xL inhibitor, ABT-737, which had a binding energy of -9.179 kcal/mol. emanresearch.org The stability of the squamocin-Bcl-xL complex was further confirmed through a 100-nanosecond molecular dynamics simulation. emanresearch.org Key interactions observed included hydrogen bonds with the amino acid residues ARG139 and SER109 of the Bcl-xL protein. emanresearch.org

Other molecular docking studies on different Annonaceous acetogenins have identified their potential to inhibit various proteins implicated in cancer. For instance, a study on phytoconstituents from Annona squamosa investigated their interaction with the estrogen receptor (ERα), a key target in breast cancer. thepharmajournal.com This research highlighted the potential of compounds like annomuricin, annosquacin I, bullatacin (B1665286), and bullatalicin (B163673) to bind to ERα, suggesting a mechanism for their anticancer effects. thepharmajournal.com

Furthermore, research on acetogenins from Annona muricata has shown their inhibitory potential against other anti-apoptotic proteins of the Bcl-2 family, including Bcl-2 and Mcl-1. nih.gov Docking results indicated that acetogenins like annomuricin A, annohexocin, muricatocin A, annomuricin-D-one, and muricatetrocin A/B displayed strong binding interactions, particularly with Bcl-xL. nih.gov

The table below summarizes the binding affinities of selected Annonaceous acetogenins against various protein targets, as determined by molecular docking studies.

| Compound Name | Protein Target | Binding Affinity (kcal/mol) |

| Squamocin | Bcl-xL | -11.9 |

| ABT-737 (Reference Inhibitor) | Bcl-xL | -9.179 |

| Murihexocin A | HIF-1α | -7.9 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that are critical for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. nih.gov

A typical QSAR study involves a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several types, including 1D (e.g., molecular weight, pKa), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. nih.gov Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then employed to build a model that correlates these descriptors with the observed biological activity. mdpi.com

The predictive power of a QSAR model is assessed through validation techniques. A common method is cross-validation, where a portion of the data is left out during model development and then used to test the model's predictive accuracy. The squared correlation coefficient (r²) is a key statistic used to evaluate the goodness of fit of the model, with values closer to 1 indicating a better correlation. researchgate.net

In the context of anticancer drug discovery, QSAR has been applied to various classes of natural products to understand the structural requirements for their cytotoxic effects. For example, QSAR studies on flavone (B191248) and isoflavone (B191592) derivatives have identified quantum-chemical factors, such as the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges of specific carbon atoms, as being crucial for their cytotoxicity against HeLa cells. nih.gov

Despite the potent biological activities of this compound and other Annonaceous acetogenins, there is a notable lack of specific QSAR studies for this class of compounds in the available scientific literature. The development of robust QSAR models for Annonaceous acetogenins could provide significant benefits, including:

Identification of Key Structural Features: Elucidating which parts of the acetogenin structure (e.g., the lactone ring, the tetrahydrofuran rings, the length of the aliphatic chain, and the position and stereochemistry of hydroxyl groups) are most important for their anticancer activity.

Prediction of Activity: Estimating the cytotoxic potential of newly isolated or synthesized acetogenins before undertaking extensive biological testing.

Lead Optimization: Guiding the chemical modification of the acetogenin scaffold to design new analogs with improved potency and selectivity.

Given the vast structural diversity within the Annonaceous acetogenin family, a systematic QSAR analysis could be a valuable tool to accelerate the discovery and development of new anticancer drugs from this promising class of natural products.

Future Directions and Emerging Research Avenues in Squamone Studies

Advanced Omics Technologies for Comprehensive Biological Profiling

The application of advanced omics technologies holds significant promise for elucidating the biological profile of Squamone. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, enable large-scale analysis of biological molecules, offering comprehensive insights into the structure, function, and dynamics of organisms plantaedb.complantaedb.comcenmed.comnih.gov.

In the context of this compound, omics technologies can be utilized to:

Investigate the biosynthetic pathways of this compound within Annona squamosa. Transcriptomics and proteomics could identify the genes and enzymes involved in its production.

Study the effects of this compound on biological systems at a molecular level. Metabolomics could reveal changes in cellular metabolites upon exposure to this compound, providing insights into its biochemical impact. Preliminary studies on Annona squamosa extracts have already utilized metabolic profiling with techniques like LC/HR-MS nih.gov.

Identify potential biomarkers associated with this compound's activity or presence in biological matrices.

While general applications of omics in plant science and biomedicine are well-established plantaedb.comcenmed.comeasychem.org, future research specifically on this compound can benefit from these technologies to understand its role within the plant and its interactions with other organisms or cells.

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

Developing sustainable and efficient methods for this compound production is a crucial future direction. Chemoenzymatic synthesis and biocatalysis offer innovative solutions for chemical production by combining the selectivity of enzymatic catalysis with the versatility of chemical transformations wikidata.orgnih.govthegoodscentscompany.com. These approaches can lead to reduced environmental impact and improved efficiency compared to traditional chemical synthesis.

Future research could explore:

The identification and engineering of enzymes involved in the natural biosynthesis of this compound for in vitro biocatalytic production.

The development of chemoenzymatic routes to synthesize this compound or its precursors, potentially leading to higher yields and stereoselectivity.

Utilizing biocatalytic transformations, such as polyene cyclization catalyzed by enzymes, which have shown utility in the synthesis of other natural products like terpenoids, as a potential strategy for this compound synthesis nih.gov.

The integration of biocatalysis with process chemistry is paving the way for more cost-effective and environmentally friendly manufacturing strategies wikidata.orgnih.gov. Applying these principles to this compound synthesis could provide a sustainable source of this compound for further research and potential applications.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming various scientific fields, including drug discovery and chemical research wikidata.orgnih.govuni.lu. These computational approaches can significantly accelerate the understanding and manipulation of chemical compounds like this compound.

Future applications of AI and ML in this compound research may include:

Predicting the physical, chemical, and biological properties of this compound and its potential derivatives based on its structure.

Developing predictive models for optimizing the extraction or synthesis of this compound.

Utilizing machine learning algorithms for the identification of potential molecular targets or pathways affected by this compound, building upon preliminary in silico modeling studies that have explored the interaction of Annona squamosa compounds, including this compound, with protein targets like Bcl-2 nih.gov.

Analyzing large omics datasets generated from studies involving this compound to identify complex biological relationships and mechanisms of action.

AI and ML can provide powerful tools for analyzing complex biological data and guiding experimental design, thereby accelerating the pace of this compound research.

Exploration of Novel Bioactivities and Molecular Targets

While Annona squamosa extracts and some Annonaceous acetogenins (B1209576) have shown various bioactivities, including cytotoxicity and antimicrobial effects nih.govwikipedia.orgwikidata.orgnih.gov, the specific range of bioactivities and molecular targets of this compound warrant further dedicated investigation. This compound is recognized as a bioactive acetogenin (B2873293) wikidata.org, but a comprehensive understanding of its biological effects is still developing.

Future research should focus on:

Screening this compound against a wider range of biological targets and disease models to uncover novel therapeutic potentials beyond those associated with other Annonaceous acetogenins.

Detailed studies to elucidate the specific molecular mechanisms by which this compound exerts its effects. This could involve targeted experiments to confirm interactions suggested by in silico studies nih.gov and explore new protein or pathway modulations. Related acetogenins like Squamocin (B1681989) have been shown to inhibit mitochondrial respiration by targeting NADH-cytochrome C-reductase wikipedia.org.

Investigating potential synergistic effects of this compound with other compounds found in Annona squamosa or with existing therapeutic agents.

Employing techniques like molecular docking and dynamics simulations, which have been used to study compound-target interactions in other natural product research uni.lu, to predict and understand how this compound binds to potential biological targets.

Exploring novel bioactivities and precisely identifying the molecular targets of this compound are critical steps in determining its potential as a lead compound for the development of new pharmaceuticals or other bioactive products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.